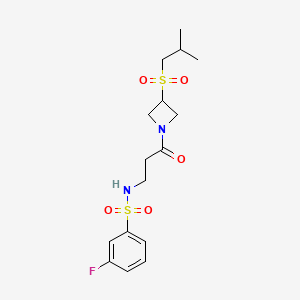

3-fluoro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, an azetidine moiety, and an isobutylsulfonyl group.

属性

IUPAC Name |

3-fluoro-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O5S2/c1-12(2)11-25(21,22)15-9-19(10-15)16(20)6-7-18-26(23,24)14-5-3-4-13(17)8-14/h3-5,8,12,15,18H,6-7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXLNFAUYVMMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-fluoro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide, identified by the CAS number 1797086-49-7, is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a fluorinated phenyl group, an azetidine ring, and an isobutylsulfonyl group, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic targets, and relevant research findings.

The compound has a molecular formula of and a molecular weight of 406.5 g/mol. While specific physical properties such as density and boiling point are not available, the structural components suggest significant lipophilicity due to the presence of fluorine and sulfonyl groups.

| Property | Value |

|---|---|

| CAS Number | 1797086-49-7 |

| Molecular Formula | C₁₆H₂₃FN₂O₅S₂ |

| Molecular Weight | 406.5 g/mol |

The biological activity of 3-fluoro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is hypothesized to involve interaction with specific enzymes or receptors in biological pathways. The compound's structure suggests it could act as an inhibitor for various protein targets, particularly those involved in cancer and inflammatory processes.

Potential Targets

- Lysine Specific Demethylase 1 (LSD1) : LSD1 is a flavin-dependent amine oxidase implicated in epigenetic regulation and cancer progression. Compounds with similar structures have shown inhibitory effects on LSD1, suggesting that this compound may exhibit similar activity .

- Janus Kinase (JAK) : The azetidine derivative's potential as a JAK inhibitor has been noted in related research, indicating its relevance in treating conditions like rheumatoid arthritis and certain cancers .

Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds related to 3-fluoro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide. Here are some key findings:

Inhibitory Activity

- LSD1 Inhibition : A series of benzenesulfonamides were evaluated for their inhibitory activity against LSD1. Compounds with structural similarities exhibited IC₅₀ values in the low micromolar range (e.g., 6.9 μM), indicating promising inhibitory potential .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests that modifications to the azetidine ring or sulfonamide group can significantly influence biological activity. For instance:

- Fluorination : The introduction of fluorine enhances metabolic stability and binding affinity to target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 3-fluoro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide:

- Cancer Therapy : A study demonstrated that similar benzenesulfonamides effectively inhibited tumor growth in xenograft models by targeting LSD1, leading to reduced methylation levels on histones associated with oncogene expression.

- Inflammatory Diseases : Another investigation revealed that azetidine derivatives could modulate inflammatory responses in vitro, suggesting their utility in treating autoimmune conditions.

相似化合物的比较

Structural Comparisons

Key Structural Features:

Key Differences :

- The target compound uniquely combines an azetidine ring with an isobutylsulfonyl group, distinguishing it from piperazine-containing analogs (e.g., 5c ) or morpholine-based TLR antagonists .

- Unlike benzamide derivatives (e.g., Example 53 in ), the sulfonamide group in the target compound may favor interactions with zinc-containing enzymes.

Physicochemical Properties

Observations :

- The target compound ’s smaller azetidine ring and fluorine substituent likely improve solubility compared to 5c , which contains a hydrophobic benzhydrylpiperazine.

- The absence of a chromenone or pyrazolopyrimidine scaffold (as in ) may reduce molecular rigidity, enhancing bioavailability.

Enzyme Inhibition:

- 5c : Acts as a carbonic anhydrase I inhibitor, with the piperazine group facilitating binding to the enzyme’s active site.

Therapeutic Targets:

- TLR7-9 Antagonists : Azetidine-containing compounds target Toll-like receptors for autoimmune diseases. The target compound’s azetidine group may share this targeting capability but lacks the morpholine and quinoline moieties critical for TLR specificity.

Pesticide Analogs ():

- Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) utilize benzamide/sulfonamide groups for antifungal activity. The target compound ’s fluorophenyl and sulfonamide groups may confer similar bioactivity but with distinct selectivity due to the azetidine substituent.

Pharmacokinetic and Toxicological Profiles

- Metabolic Stability: The fluorine atoms in the target compound likely reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

- Toxicity : Piperazine derivatives (e.g., 5c ) may exhibit higher off-target effects due to their flexibility, whereas the azetidine’s rigidity in the target compound could mitigate this.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : The synthesis of this sulfonamide derivative likely involves multi-step reactions, including sulfonylation of the azetidine core, fluorobenzenesulfonamide coupling, and subsequent functionalization. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are often optimal for sulfonamide bond formation .

- Temperature control : Reactions involving sulfonyl chlorides or azetidine intermediates may require low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorobenzenesulfonamide group (δ ~7.5–8.0 ppm for aromatic protons) and azetidine ring protons (δ ~3.0–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) and identifies residual solvents .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to elucidate its biological target interactions?

- Methodological Answer :

- Functional group modifications : Systematically alter the isobutylsulfonyl group or fluorine position to assess effects on target binding (e.g., replace isobutyl with cyclopropylsulfonyl to study steric effects) .

- In vitro assays : Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase assays) to correlate structural changes with activity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to hypothetical targets, validated by mutagenesis or X-ray crystallography .

Q. What experimental strategies can resolve contradictions in biological activity data observed across different assays?

- Methodological Answer :

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target inhibition from off-target effects .

- Buffer/pH optimization : Variations in assay conditions (e.g., pH 7.4 vs. 6.5) may affect sulfonamide ionization and activity; use isothermal titration calorimetry (ITC) to quantify binding under controlled conditions .

- Meta-analysis : Aggregate data from structurally related sulfonamides (e.g., 3-chloro analogues ) to identify trends in activity-concentration relationships.

Q. How can the metabolic stability and off-target effects of this compound be systematically evaluated?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS .

- Selectivity profiling : Use kinase/GPCR panels to assess off-target binding; compare with known sulfonamide drugs (e.g., celecoxib) for cross-reactivity .

- Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing fluorine with trifluoromethyl ) to balance membrane permeability and metabolic stability.

Data-Driven Analysis

Q. What computational tools are recommended for predicting the environmental fate or toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。